Cas no 2229249-20-9 (2-Methyl-1-(pentafluorophenyl)propan-2-ol)

2-Methyl-1-(pentafluorophenyl)propan-2-ol is a fluorinated tertiary alcohol with a pentafluorophenyl substituent, offering unique reactivity and stability due to its electron-withdrawing fluorine atoms. This compound is particularly valuable in synthetic chemistry as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its sterically hindered structure and fluorinated aromatic group enhance its utility in nucleophilic substitution reactions and as a precursor for chiral ligands or catalysts. The high electronegativity of the pentafluorophenyl group also improves solubility in organic solvents, facilitating purification and handling. Its well-defined structure makes it suitable for mechanistic studies and applications requiring precise molecular design.
2-Methyl-1-(pentafluorophenyl)propan-2-ol structure
2229249-20-9 structure
Product Name:2-Methyl-1-(pentafluorophenyl)propan-2-ol
CAS No:2229249-20-9
MF:C10H9F5O
MW:240.169880628586
CID:5750673
PubChem ID:165699190
Update Time:2025-06-09

2-Methyl-1-(pentafluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2229249-20-9
    • 2-methyl-1-(pentafluorophenyl)propan-2-ol
    • EN300-1799268
    • 2-Methyl-1-(pentafluorophenyl)propan-2-ol
    • Inchi: 1S/C10H9F5O/c1-10(2,16)3-4-5(11)7(13)9(15)8(14)6(4)12/h16H,3H2,1-2H3
    • InChI Key: ARVUMLPSOOUKCM-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1CC(C)(C)O)F)F)F)F

Computed Properties

  • Exact Mass: 240.05735572g/mol
  • Monoisotopic Mass: 240.05735572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 2-Methyl-1-(pentafluorophenyl)propan-2-ol

Introduction to 2-Methyl-1-(pentafluorophenyl)propan-2-ol (CAS No: 2229249-20-9)

2-Methyl-1-(pentafluorophenyl)propan-2-ol, with the chemical formula C11H13F5O, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2229249-20-9, represents a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in medicinal chemistry and material science.

The structural motif of 2-Methyl-1-(pentafluorophenyl)propan-2-ol consists of a pentafluorophenyl group attached to a propyl backbone, which is further substituted with a hydroxyl group at the second carbon position. The presence of multiple fluorine atoms in the aromatic ring imparts high lipophilicity and metabolic stability, characteristics that are highly desirable in drug design. This molecular architecture not only enhances the compound's solubility in organic solvents but also influences its interaction with biological targets, making it an attractive scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their ability to improve pharmacokinetic profiles and bioavailability. 2-Methyl-1-(pentafluorophenyl)propan-2-ol is no exception and has been studied for its potential applications in the development of small-molecule drugs. Its unique electronic properties, arising from the electron-withdrawing effect of the fluorine atoms, make it a promising candidate for modulating enzyme activity and receptor binding. This has led to investigations into its role as an intermediate in synthesizing kinase inhibitors, antiviral agents, and other therapeutic compounds.

One of the most compelling aspects of 2-Methyl-1-(pentafluorophenyl)propan-2-ol is its versatility in chemical synthesis. The compound serves as a key intermediate in the preparation of more complex molecules, allowing chemists to tailor its properties for specific applications. For instance, its alcohol functionality can be readily modified through esterification, etherification, or oxidation reactions, enabling the creation of a diverse array of derivatives with tailored biological activities. This flexibility has made it a staple in synthetic organic chemistry laboratories focused on drug discovery.

The use of fluorinated alcohols like 2-Methyl-1-(pentafluorophenyl)propan-2-ol has also been explored in material science applications. The high electron density around the pentafluorophenyl ring makes it an excellent candidate for use in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where electron transport properties are critical. Additionally, the compound's stability under various conditions makes it suitable for use as a building block in polymer chemistry, contributing to the development of novel polymeric materials with enhanced performance characteristics.

Recent studies have highlighted the potential of 2-Methyl-1-(pentafluorophenyl)propan-2-ol in addressing emerging challenges in drug development. For example, researchers have investigated its efficacy as a precursor in synthesizing antifungal agents that target resistant strains of pathogens. The compound's ability to interact with biological targets in unique ways has also led to its exploration as a component in combination therapies designed to overcome multidrug resistance. These findings underscore the importance of fluorinated compounds like 2-Methyl-1-(pentafluorophenyl)propan-2-ol in advancing modern medicine.

The synthesis of 2-Methyl-1-(pentafluorophenyl)propan-2-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Typically, the process begins with the Friedel-Crafts alkylation of pentafluorobenzene followed by reduction and functionalization steps to introduce the hydroxyl group at the desired position. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. These advancements are crucial for ensuring that sufficient quantities of high-quality 2-Methyl-1-(pentafluorophenyl)propan-2-ol are available for both research and industrial applications.

The safety profile of 2-Methyl-1-(pentafluorophenyl)propan-2-ol is another critical consideration. While not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage should be conducted in cool, dry environments away from direct sunlight, and personal protective equipment (PPE) such as gloves and safety goggles should be used when handling the compound. These precautions align with best practices in chemical management and help mitigate any potential risks associated with its use.

In conclusion, 2-Methyl - 1 - ( p e n t a f lu o r o p h e n y l ) p r o p a n - 2 - o l ( C A S N o : 22 29 24 9 - 20 - 9 ) i s a m o d e r n s y n t h e t i c s t r u c t u r e wi t h p o t e n t i a l b i o l o g i c a l a n d m e t e r i a l s s c i e n c e app l i c a t i o n s . Its unique chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As our understanding of fluorinated compounds continues to evolve, 2 - M e t h y l - 1 - ( p e n t a f lu o r o p h e n y l ) p r o p a n - 2 - o l i s poised to play an increasingly significant role i n shaping th e f u t u r e o f c h e m i s t r y an d pharma-ceutics.

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